5-Methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid
Description
5-methyl-2H,3H-pyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C9H6N2O4S
Properties
Molecular Formula |
C9H9NO4S |
|---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid |
InChI |
InChI=1S/C9H9NO4S/c1-4-5(8(11)12)6(9(13)14)7-10(4)2-3-15-7/h2-3H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
FOBCTCMUELFDTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2N1CCS2)C(=O)O)C(=O)O |
solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2H,3H-pyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrole derivative with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents like methanol or ethanol to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2H,3H-pyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
5-methyl-2H,3H-pyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 5-methyl-2H,3H-pyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Share a similar heterocyclic structure and exhibit diverse biological activities.
Thiazole derivatives: Known for their antimicrobial and anticancer properties.
Pyrrole derivatives: Widely studied for their role in pharmaceuticals and materials science.
Uniqueness
5-methyl-2H,3H-pyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid is unique due to its combination of a pyrrole and thiazole ring, which imparts distinct chemical and biological properties.
Biological Activity
5-Methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid is a heterocyclic compound notable for its unique structural features, including the presence of both pyrrole and thiazole rings. This compound has attracted attention in medicinal chemistry due to its promising biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C₉H₈N₂O₄S
- Molecular Weight : 224.24 g/mol
- Solubility : Greater than 34.1 µg/mL at pH 7.4
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound can bind to enzymes or receptors, potentially inhibiting their activity and leading to specific therapeutic effects. For instance, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity against a range of pathogens. Its structural characteristics enhance its solubility and reactivity, making it a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has shown promise in anticancer studies by inhibiting the proliferation of cancer cells. Preliminary studies suggest that it may exert its effects through mechanisms such as inhibition of tubulin polymerization and interaction with specific cancer-related pathways .
Comparative Analysis with Similar Compounds
This compound can be compared with other compounds sharing similar structural features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2,3-Dihydropyrrolo[2,1-b][1,3]thiazole | Lacks methyl group at position 5 | Simpler structure may lead to different reactivity |
| 5-Methyl-3-phenyl-1,3-dihydropyrrolo[1,2-c]thiazole | Contains phenyl substituent | Potentially different biological activities due to phenyl group |
| Dimethyl 5-methyl-2,3-pyridinedicarboxylate | Pyridine instead of thiazole | Different electronic properties due to nitrogen in pyridine |
This comparison highlights how variations in substituents and ring structures influence the compound's chemical behavior and biological activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Activity : A study demonstrated the compound's effectiveness against various bacterial strains. The results indicated a significant reduction in bacterial growth at certain concentrations.
- Anticancer Potential : In vitro assays revealed that the compound could inhibit the growth of melanoma and prostate cancer cells with IC50 values ranging from 0.4 µM to 2.6 µM. The mechanism was linked to the inhibition of tubulin polymerization .
- Enzyme Inhibition Studies : Molecular docking studies suggested that the compound binds effectively to carboxylesterase enzymes, indicating potential as a selective inhibitor for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
